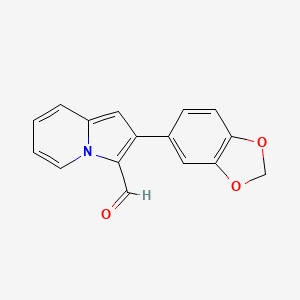

2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde

概要

説明

2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde is a chemical compound with the molecular formula C₁₆H₁₁NO₃ and a molecular weight of 265.26 g/mol . This compound is characterized by the presence of an indolizine ring fused with a benzodioxole moiety and an aldehyde functional group. It is primarily used in research settings, particularly in the fields of chemistry and biology.

準備方法

The synthesis of 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde typically involves multi-step organic reactionsReaction conditions often involve the use of palladium-catalyzed cross-coupling reactions and various organic solvents

化学反応の分析

Oxidation and Reduction Reactions

The aldehyde group undergoes characteristic redox transformations:

-

Mechanistic Notes :

Nucleophilic and Electrophilic Substitution

The indolizine ring participates in substitution reactions, influenced by electron-rich regions from the fused benzodioxole system:

-

Regioselectivity : Electrophiles preferentially attack C-5 due to resonance stabilization from the adjacent benzodioxole group .

Cyclization and Annulation Reactions

The aldehyde group facilitates one-pot syntheses of tricyclic systems via Morita-Baylis-Hillman (MBH) adduct intermediates:

-

Key Findings :

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the indolizine core:

-

Challenges : Steric hindrance from the benzodioxole group limits coupling efficiency at C-2 and C-3 positions .

Comparative Reactivity Insights

A competition experiment (monitored via ¹⁹F NMR) revealed reaction kinetics for MBH adduct cyclization :

| Enone | Relative Cyclization Rate | Dominant Product Ratio |

|---|---|---|

| 2-Cycloheptenone | 3.2× faster than cyclohexenone | 94:6 (5fc:5fa) |

| 2-Cyclohexenone | Baseline | 74:26 (5ba:side products) |

科学的研究の応用

2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including anticancer properties.

作用機序

The mechanism of action of 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde is primarily studied in the context of its anticancer properties. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. The compound targets microtubules and tubulin, disrupting their assembly and leading to mitotic blockade and cell death . This mechanism is similar to other microtubule-targeting agents used in cancer therapy.

類似化合物との比較

2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde can be compared with other indolizine derivatives and benzodioxole-containing compounds:

1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also exhibit anticancer properties and share a similar mechanism of action.

Ethyl 1-(1,3-benzodioxol-5-yl)-5,6-dimethoxy-1H-indole-2-carboxylate: This compound is another indole derivative with potential antiproliferative potency.

3-N-benzo[1,2,5]oxadiazole and 3-N-2-methylquinoline: These compounds have been identified for their anticancer activities and share structural similarities with this compound.

生物活性

2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities, particularly its anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzodioxole moiety attached to an indolizine structure, which is known for its diverse biological activities. Its molecular formula is C₁₅H₁₃N₃O₃, and it exhibits characteristics typical of both indole derivatives and benzodioxole compounds, which are often linked to various pharmacological effects.

Research indicates that this compound primarily exerts its biological effects through:

- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells by activating apoptotic pathways.

- Cell Cycle Arrest : It has been shown to cause cell cycle arrest at specific phases, disrupting normal cell division.

- Microtubule Disruption : By targeting tubulin, it interferes with microtubule assembly, leading to mitotic blockade and subsequent cell death .

Anticancer Properties

Several studies have investigated the anticancer potential of this compound:

- In Vitro Studies : The compound has demonstrated significant cytotoxicity against various cancer cell lines. For instance, it has been reported to inhibit the proliferation of cancer cells with IC₅₀ values ranging from 26–65 µM .

- Mechanistic Insights : The mechanism involves disruption of microtubules and induction of apoptosis, which are critical for effective anticancer activity .

- Case Study : In a study focusing on benzodioxole derivatives, compounds similar to this compound exhibited promising results against α-amylase and showed minimal cytotoxicity towards normal cells (IC₅₀ > 150 µM), suggesting a favorable safety profile .

Antimicrobial Activity

Although primarily studied for its anticancer effects, preliminary investigations suggest potential antimicrobial properties. The compound has been evaluated against methicillin-resistant Staphylococcus aureus (MRSA) with varying degrees of effectiveness .

Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

特性

IUPAC Name |

2-(1,3-benzodioxol-5-yl)indolizine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO3/c18-9-14-13(8-12-3-1-2-6-17(12)14)11-4-5-15-16(7-11)20-10-19-15/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMLWUCQDJAEAPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=C(N4C=CC=CC4=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00587528 | |

| Record name | 2-(2H-1,3-Benzodioxol-5-yl)indolizine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893612-89-0 | |

| Record name | 2-(2H-1,3-Benzodioxol-5-yl)indolizine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。